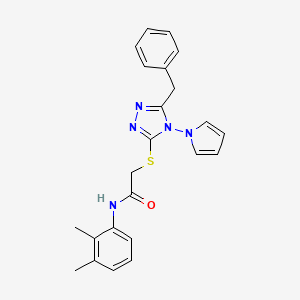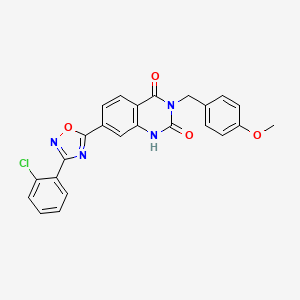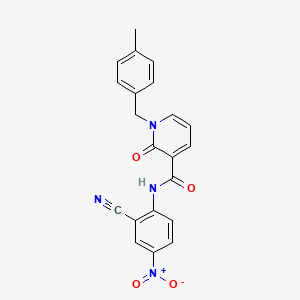
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Synthesis and Characterization
Research has shown interest in the synthesis of heterocyclic compounds involving thiophene derivatives due to their potential applications in medicinal chemistry and material science. For example, the work by Mohareb et al. on thiophenylhydrazonoacetates highlights the synthesis of heterocycles including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene compounds in synthesizing complex structures with potential biological and electronic applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer and Antiviral Activities
The synthesis and characterization of derivatives with structural motifs similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide have been extensively explored for their biological activities. For instance, Küçükgüzel et al. have developed novel celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the potential of such compounds in drug development (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Material Science and Electrochemical Properties
The introduction of thiophene and pyrazole units into polymers and materials has been explored for their electrochemical and electrochromic properties. The study by Hu et al. on the effects of acceptor groups and copolymerization on polycarbazole derivatives showcases the impact of these units on the electronic properties of materials, which could be relevant for applications in electronic devices and sensors (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Synthesis of Complex Heterocycles
The ability to synthesize complex heterocycles featuring thiophene and pyrazole units is critical for the development of new therapeutic agents and materials. Gomha et al. have demonstrated the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of these structures (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)14-4-2-1-3-13(14)16(24)21-7-9-23-8-5-15(22-23)12-6-10-25-11-12/h1-6,8,10-11H,7,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCSUPDQHRPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)



![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)

![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)
